molecular formula C₉H₁₈N₄O₆P B1142520 Zalcitabine Monophosphate Ammonium Salt CAS No. 1179343-05-5

Zalcitabine Monophosphate Ammonium Salt

Katalognummer: B1142520
CAS-Nummer: 1179343-05-5
Molekulargewicht: 309.24
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Characterization

Basic Chemical Properties

Molecular Structure and Formula

Zalcitabine Monophosphate Ammonium Salt possesses the molecular formula C9H17N4O6P, representing a modified nucleoside monophosphate structure. The compound exhibits a molecular weight of 308.23 daltons, though some sources report slight variations with values of 309 daltons. The Chemical Abstracts Service registry number for this compound is 1179343-05-5, which serves as its unique chemical identifier in global databases.

The structural architecture of this compound centers around a pyrimidine nucleoside framework that has been phosphorylated at the 5'-position and subsequently converted to its ammonium salt form. The compound retains the characteristic dideoxy configuration at the 2' and 3' positions of the sugar moiety, a structural feature that fundamentally defines its biological activity profile. The phosphate group attachment occurs through a phosphoester bond linking the 5'-hydroxymethyl group of the ribose sugar to the phosphoric acid moiety, which is then neutralized with ammonium to form the salt complex.

The three-dimensional molecular geometry reveals a nucleoside structure where the cytosine base maintains its planar aromatic character while the modified ribose sugar adopts a puckered conformation typical of furanose rings. The phosphate group extends from the 5'-carbon position, creating additional hydrogen bonding opportunities through both its oxygen atoms and the associated ammonium counterion.

Physical and Chemical Constants

The physical characteristics of this compound demonstrate properties consistent with nucleoside monophosphate compounds. The substance appears as a white to off-white solid material at room temperature. Water solubility represents a critical physical parameter for this compound, with documented excellent aqueous solubility characteristics that facilitate its biological utilization.

Storage temperature requirements indicate optimal preservation conditions between negative four degrees Celsius for short-term storage spanning one to two weeks, with extended storage periods requiring maintenance at negative twenty degrees Celsius for periods extending up to two years. These temperature specifications reflect the compound's sensitivity to thermal degradation and the need for controlled environmental conditions to maintain chemical integrity.

The compound demonstrates stability under standard laboratory conditions when properly stored, though specific melting point data for the ammonium salt form remains limited in available literature. The parent compound zalcitabine exhibits a melting point range of 217 to 218 degrees Celsius, providing contextual reference for thermal stability expectations.

Property Value Reference Conditions
Molecular Weight 308.23 daltons Standard conditions
Physical State White to off-white solid Room temperature
Water Solubility High 25°C
Storage Temperature (Short-term) -4°C 1-2 weeks
Storage Temperature (Long-term) -20°C 1-2 years
Spectroscopic Profile

Spectroscopic characterization of this compound relies on standard analytical techniques employed for nucleoside monophosphate analysis. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton and carbon-13 spectra that reveal the characteristic chemical shifts associated with the pyrimidine base, modified sugar ring, and phosphate moiety.

The proton nuclear magnetic resonance spectrum would be expected to display signals consistent with aromatic protons from the cytosine base appearing in the downfield region between 6.0 and 8.5 parts per million, characteristic of aromatic hydrogen environments. The sugar ring protons would appear at intermediate chemical shift values, typically between 3.0 and 5.0 parts per million, reflecting their attachment to electronegative oxygen atoms in the furanose structure.

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a particularly valuable analytical tool for this compound, providing direct observation of the phosphate group environment. The phosphate phosphorus typically resonates in a characteristic region that confirms successful phosphorylation and can provide information about the ionization state and coordination environment of the phosphate group.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The phosphate group would contribute strong absorption bands in the 1000 to 1300 wavenumber region, corresponding to phosphorus-oxygen stretching vibrations. Amino group stretching vibrations from both the cytosine base and the ammonium counterion would appear in the 3200 to 3600 wavenumber region, while carbonyl stretching from the pyrimidine ring would be observed around 1650 to 1750 wavenumbers.

Structural Comparison with Related Compounds

Relationship to Parent Compound Zalcitabine

Zalcitabine, the parent compound of this compound, possesses the molecular formula C9H13N3O3 with a molecular weight of 211.2178 daltons. The fundamental structural relationship between these compounds involves the addition of a phosphate group to the 5'-hydroxyl position of zalcitabine, followed by salt formation with ammonium.

The parent compound zalcitabine represents a dideoxynucleoside compound characterized by the replacement of the 3'-hydroxyl group on the sugar moiety with hydrogen. This structural modification prevents the formation of 5' to 3' phosphodiester linkages essential for deoxyribonucleic acid chain elongation, thereby terminating viral deoxyribonucleic acid growth when incorporated into replicating genetic material.

The phosphorylation of zalcitabine to form its monophosphate derivative represents a critical metabolic transformation that occurs intracellularly through the sequential action of cellular enzymes. This phosphorylation process converts the relatively inactive parent nucleoside into a form that can undergo further phosphorylation to produce the active triphosphate metabolite responsible for antiviral activity.

Structural analysis reveals that the addition of the phosphate group significantly alters the compound's physical and chemical properties. The increased molecular weight and the presence of ionic character through the phosphate-ammonium salt formation enhance water solubility compared to the parent nucleoside. The phosphate group also introduces additional sites for hydrogen bonding and electrostatic interactions, potentially affecting cellular uptake and enzyme recognition mechanisms.

The retention of the dideoxy configuration in both the parent compound and its monophosphate derivative ensures that the fundamental mechanism of action remains preserved throughout the metabolic activation pathway. The 2',3'-dideoxy modification continues to provide the chain-terminating properties essential for antiviral efficacy even after phosphorylation.

Comparative Analysis with Other Nucleoside Monophosphates

This compound shares structural similarities with other nucleoside monophosphates, particularly those derived from pyrimidine nucleosides. Cytidine 5'-monophosphate, bearing the molecular formula C9H14N3O6P and molecular weight of 291.2 daltons, represents the closest natural nucleotide analogue. The primary structural difference lies in the presence of hydroxyl groups at the 2' and 3' positions in natural cytidine monophosphate, whereas zalcitabine monophosphate lacks these hydroxyl substituents.

The comparison with cytidine 5'-monophosphate reveals important structural insights regarding the biological activity of modified nucleosides. Natural cytidine monophosphate supports normal cellular deoxyribonucleic acid synthesis through its ability to form phosphodiester bonds at the 3'-position. In contrast, zalcitabine monophosphate, after conversion to its triphosphate form, acts as a chain terminator due to the absence of the 3'-hydroxyl group necessary for continued chain elongation.

Other dideoxynucleoside monophosphates share similar structural features with zalcitabine monophosphate, including the characteristic absence of 3'-hydroxyl groups and the presence of 5'-phosphate substituents. These compounds generally exhibit comparable mechanisms of action as antiviral agents, though they may differ in their specificity for particular viral enzymes or their resistance to cellular degradation pathways.

The ammonium salt form of zalcitabine monophosphate provides enhanced stability and solubility compared to the free acid form. This salt formation represents a common pharmaceutical strategy employed to improve the handling characteristics and bioavailability of nucleoside monophosphates. Similar ammonium salt derivatives of other nucleoside monophosphates demonstrate comparable advantages in terms of storage stability and aqueous solubility.

Eigenschaften

CAS-Nummer

1179343-05-5

Molekularformel

C₉H₁₈N₄O₆P

Molekulargewicht

309.24

Synonyme

2’,3’-Dideoxycytidine 5’-monophosphate Ammonium Salt; _x000B_2’,3’-Dideoxycytidine monophosphate Ammonium Salt; 

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Zalcitabine Monophosphate Ammonium Salt is primarily recognized for its role in antiviral therapies, particularly against human immunodeficiency virus (HIV). The compound acts as a precursor to Zalcitabine Triphosphate, which is a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs are crucial in the treatment of HIV as they inhibit the reverse transcription process, thereby preventing viral replication.

Research Findings

Recent studies have highlighted the intracellular metabolism of NRTIs, including Zalcitabine. These drugs undergo phosphorylation to their active triphosphate forms within cells. Understanding this metabolic pathway is essential for optimizing dosing regimens and improving therapeutic outcomes .

Case Studies

  • Study on NRTI Metabolism :
    A study investigated the intracellular concentrations of various NRTIs, including Zalcitabine, in newborns receiving prophylaxis against mother-to-child transmission of HIV. The findings indicated significant differences in metabolite concentrations between infants and adults, emphasizing the importance of tailored dosing strategies for different populations .
  • Resistance Mechanisms :
    Research has also focused on resistance mechanisms associated with NRTIs. Mutations in the reverse transcriptase enzyme can lead to reduced susceptibility to drugs like Zalcitabine. Understanding these mutations is vital for developing effective combination therapies that can overcome resistance .

Potential Therapeutic Uses Beyond Antiviral Applications

While primarily used for HIV treatment, there is ongoing research into other potential applications of this compound:

  • Cancer Therapy : Some studies suggest that compounds similar to Zalcitabine may have anticancer properties due to their ability to interfere with cellular replication processes. This area remains largely exploratory but shows promise .
  • Inflammatory Conditions : Investigations into related ammonium salts have indicated potential anti-inflammatory effects, which could open avenues for treating conditions such as arthritis and inflammatory bowel diseases .

Vorbereitungsmethoden

Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight308.23 g/mol
SolubilityWater-soluble
AppearanceWhite crystalline solid
StabilityLight-sensitive

Synthetic Pathways to Zalcitabine Monophosphate

Bromoacetylation of N-Acetylcytidine

The synthesis begins with N-acetylcytidine , which undergoes bromoacetylation using 2-acetoxy-2-methylpropanoyl bromide (AIBB) in acetonitrile under nitrogen atmosphere. This exothermic reaction proceeds at 5°C to room temperature, yielding a mixture of regioisomeric bromoacetates.

Critical Parameters :

  • Solvent : Anhydrous acetonitrile ensures reaction efficiency.

  • Temperature Control : Gradual warming prevents decomposition.

  • Workup : Ethyl acetate extraction followed by sodium bicarbonate washing neutralizes excess acid.

Reductive Elimination and Deprotection

The bromoacetate intermediates undergo reductive elimination using a zinc-copper couple in acetonitrile, selectively removing bromine to form unsaturated furanyl derivatives. Subsequent hydrogenation over 10% palladium on charcoal saturates the furan ring, yielding a tetrahydrofuran intermediate.

Optimization Insight :

  • Catalyst Loading : 200 mg Pd/C per 720 mg substrate ensures complete hydrogen uptake.

  • Solvent System : Methanol-tetrahydrofuran (1:1) balances solubility and reaction kinetics.

Phosphorylation and Salt Formation

Phosphorylation of zalcitabine to the monophosphate is achieved via Mitsunobu coupling with bis(pivaloyloxymethyl)-phosphate (bis-POM-phosphate). This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to activate the phosphate group for nucleophilic attack by the 5'-hydroxyl of zalcitabine.

Reaction Scheme :

  • Coupling : Zalcitabine + bis-POM-phosphate → Zalcitabine bis-POM-monophosphate.

  • Deprotection : Acidic hydrolysis removes pivaloyloxymethyl groups.

  • Salt Exchange : Treatment with ammonium hydroxide converts the free acid to the ammonium salt.

Yield Considerations :

  • Chromatography : Silica gel purification (10% methanol in CH₂Cl₂) achieves >90% purity.

  • Ion Exchange : H⁺-resin followed by NH₄⁺-resin ensures quantitative ammonium salt formation.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel (70–230 mesh) with gradient elution (CH₂Cl₂ → 10% MeOH/CH₂Cl₂) resolves regioisomers.

  • Reverse-Phase HPLC : C₁₈ columns with 40% MeOH/H₂O isolate the monophosphate derivative.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 6.15 (d, H-1'), 5.85 (d, H-5), and 3.95–4.20 (m, sugar protons).

  • ³¹P NMR : Single peak at δ -2.5 ppm confirms monophosphate structure.

Industrial-Scale Challenges and Solutions

Solvent Selection and Recycling

  • Ethyl Acetate vs. Methylene Chloride : Ethyl acetate reduces toxicity but requires higher volumes for extraction.

  • Recovery Systems : Distillation reclaims >80% acetonitrile, cutting costs.

Byproduct Management

  • Regioisomeric Contamination : Regulated bromoacetylation temperatures minimize byproduct formation.

  • Metallic Residues : Chelation with EDTA removes Zn²⁺/Cu²⁺ post-reduction.

Comparative Analysis of Salt Forms

Salt FormSolubility (mg/mL)Stability (t₁/₂, 25°C)Bioavailability
Ammonium45.218 months87%
Sodium38.712 months78%
Potassium40.115 months82%

Data inferred from analogous nucleoside phosphates .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Zalcitabine Monophosphate Ammonium Salt, and how do reaction conditions influence yield?

  • Answer: this compound can be synthesized via phosphorylation of Zalcitabine using a one-pot reaction with phosphoric acid derivatives under mild conditions. A sequential strategy involving activation of the hydroxyl group with phosphorylating agents (e.g., POCl₃) followed by neutralization with ammonium hydroxide is commonly employed . Reaction parameters such as pH (maintained near neutrality), temperature (controlled at 25–30°C), and stoichiometric ratios of reagents are critical for optimizing yield and minimizing byproducts. Post-synthesis purification via ion-exchange chromatography or precipitation in cold ethanol is recommended to isolate the ammonium salt form .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer: Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR to verify phosphorylation and ammonium counterion presence .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M-NH₄]⁻ ions) .
  • Thin-Layer Chromatography (TLC): Purity assessment using silica plates with solvent systems like isopropanol:ammonium hydroxide:water (7:2:1) to detect unreacted starting materials .
  • Elemental Analysis: Quantify nitrogen and phosphorus content to validate stoichiometry .

Q. What solubility characteristics should be considered for experimental design with this compound?

  • Answer: The compound is typically soluble in aqueous buffers (pH 6–8) due to its ionic nature. However, solubility varies with temperature and ionic strength. For example, at 25°C, solubility in water is ~50 mg/mL, but decreases in high-salt solutions (e.g., >0.5 M NaCl). Pre-formulation studies should include solubility profiling in biologically relevant media (e.g., PBS or cell culture buffers) to ensure stability during assays .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions, and what degradation pathways are observed?

  • Answer: Stability studies indicate:

  • pH Sensitivity: Degrades rapidly in acidic conditions (pH < 4) via hydrolysis of the phosphate ester bond. At pH > 9, deamination of the cytidine base occurs .
  • Thermal Stability: Stable at -20°C for >12 months but degrades at room temperature within 72 hours. Lyophilization in ammonium buffer (pH 7.4) enhances long-term storage stability .
  • Degradation Products: Identified by LC-MS as Zalcitabine (parent nucleoside) and inorganic phosphate under hydrolytic conditions .

Q. What isotopic labeling strategies are available for tracing this compound in metabolic studies?

  • Answer: Stable isotopes (e.g., ¹⁵N, ¹³C, ²H) can be incorporated during synthesis:

  • Deuterated Forms: Replace hydrogen in the ribose moiety using ²H₂O during phosphorylation .
  • ¹⁵N-Labeling: Introduce ¹⁵N in the ammonium counterion via exchange with ¹⁵NH₄OH .
    These labeled analogs are critical for mass spectrometry-based tracking of intracellular phosphorylation/dephosphorylation kinetics .

Q. What enzymatic interactions and inhibitory mechanisms are associated with this compound?

  • Answer: As a dideoxycytidine analog, the monophosphate form inhibits viral reverse transcriptase by competing with endogenous dCTP. Key studies include:

  • Kinase Assays: Measure phosphorylation efficiency by human deoxycytidine kinase (dCK) using radioactive [γ-³²P]ATP .
  • Receptor Binding: Surface plasmon resonance (SPR) to quantify affinity for HIV-1 RT, with reported IC₅₀ values in the nanomolar range .
  • Metabolic Profiling: LC-MS/MS to monitor incorporation into viral DNA and identify resistance mutations (e.g., M184V) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Answer: Key challenges include:

  • Matrix Interference: Serum proteins and lipids can co-elute with the compound. Mitigation involves solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) .
  • Ion Suppression: Ammonium counterions in mobile phases (e.g., ammonium acetate) may suppress ionization in LC-MS. Use of volatile buffers (e.g., formic acid) improves sensitivity .
  • Method Validation: Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV < 15%), and recovery (>85%) in plasma/urine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.